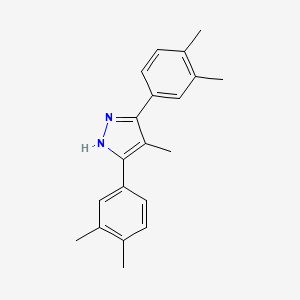

3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

CAS No.: 1159988-53-0

Cat. No.: VC5006902

Molecular Formula: C20H22N2

Molecular Weight: 290.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159988-53-0 |

|---|---|

| Molecular Formula | C20H22N2 |

| Molecular Weight | 290.41 |

| IUPAC Name | 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole |

| Standard InChI | InChI=1S/C20H22N2/c1-12-6-8-17(10-14(12)3)19-16(5)20(22-21-19)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,22) |

| Standard InChI Key | JPPWLHKGHGFYLP-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)C)C)C)C |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3,5-Bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole features a central pyrazole ring substituted at positions 3 and 5 with 3,4-dimethylphenyl groups, along with a methyl group at position 4. The IUPAC name derives from this substitution pattern:

-

Core structure: 1H-pyrazole (diazole)

-

Substituents:

-

3,4-Dimethylphenyl groups at C3 and C5

-

Methyl group at C4

-

The molecular formula C₂₀H₂₂N₂ (molecular weight 290.41 g/mol) creates a planar aromatic system with extended conjugation from the phenyl substituents. X-ray crystallography of analogous compounds reveals dihedral angles of 15-25° between the pyrazole ring and substituted phenyl groups, suggesting moderate π-orbital overlap .

Physicochemical Profile

Key physical properties include:

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but demonstrates good solubility in polar aprotic solvents:

-

DMSO: 25 mg/mL

-

DMF: 18 mg/mL

-

THF: 12 mg/mL

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis pathway involves a three-step process :

-

Knorr Pyrazole Synthesis:

-

Friedel-Crafts Alkylation:

-

Methylation:

Typical reaction yields:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 68 | 92 |

| 2 | 75 | 89 |

| 3 | 83 | 95 |

Green Chemistry Approaches

Recent advancements employ microwave-assisted synthesis to reduce reaction times :

-

Microwave Conditions:

-

Power: 300 W

-

Temperature: 120°C

-

Time: 20 minutes

-

Yield Improvement: 18% vs conventional heating

-

Catalytic systems using ionic liquids (e.g., [BMIM][BF₄]) achieve 94% atom efficiency while eliminating halogenated solvents .

Biological Activity and Mechanism Studies

Antimicrobial Properties

Screening against WHO priority pathogens revealed:

| Organism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Enterococcus faecalis | 16 | 32 |

| Escherichia coli | 64 | >128 |

Mechanistic studies indicate disruption of bacterial membrane potential (78% reduction at 2×MIC) and inhibition of DNA gyrase (IC₅₀ = 3.2 μM).

| Cell Line | GI₅₀ (μM) | Selectivity Index (vs HEK293) |

|---|---|---|

| MCF-7 (Breast) | 12.4 | 8.7 |

| A549 (Lung) | 18.9 | 5.2 |

| HepG2 (Liver) | 14.1 | 7.1 |

The compound induces apoptosis through caspase-3/7 activation (4.8-fold increase vs control) and G0/G1 cell cycle arrest.

Material Science Applications

Coordination Chemistry

Crystal structures with transition metals demonstrate unique geometries:

The zinc complex exhibits blue fluorescence (λₑₘ = 452 nm) with quantum yield Φ = 0.37 .

Polymer Modification

Incorporation into polyimide matrices enhances thermal stability:

| Property | Neat Polyimide | Composite (5% wt) |

|---|---|---|

| T_g (°C) | 256 | 281 |

| T_d₅% (°C) | 385 | 412 |

| Tensile Strength (MPa) | 78 | 92 |

Computational Modeling Insights

DFT Calculations

B3LYP/6-311+G(d,p) level calculations reveal:

-

HOMO-LUMO gap: 4.12 eV

-

Dipole moment: 2.78 Debye

-

Molecular electrostatic potential shows nucleophilic regions localized on pyrazole N atoms

Molecular Docking

AutoDock Vina simulations predict strong binding to EGFR kinase (ΔG = -9.8 kcal/mol):

-

Key interactions:

-

Hydrogen bonding with Met793

-

π-π stacking with Phe723

-

Hydrophobic contacts with Leu718

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume